beta-p-Tolyl-4-morpholineethanol
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Overview
Description
Beta-p-Tolyl-4-morpholineethanol: is an organic compound that features a morpholine ring substituted with a beta-p-tolyl group and an ethanol moiety. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-p-Tolyl-4-morpholineethanol typically involves the reaction of p-tolylmagnesium bromide with 4-morpholineethanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-p-Tolyl-4-morpholineethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Beta-p-Tolyl-4-morpholineethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of beta-p-Tolyl-4-morpholineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
4-Morpholineethanol: Shares the morpholine and ethanol moieties but lacks the beta-p-tolyl group.
p-Tolylamine: Contains the p-tolyl group but lacks the morpholine and ethanol moieties.
Morpholine: A simpler structure with only the morpholine ring.
Uniqueness: Beta-p-Tolyl-4-morpholineethanol is unique due to the combination of its aromatic and heterocyclic elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7608-05-1 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-morpholin-4-ylethanol |
InChI |
InChI=1S/C13H19NO2/c1-11-2-4-12(5-3-11)13(10-15)14-6-8-16-9-7-14/h2-5,13,15H,6-10H2,1H3 |
InChI Key |
INOQMQSETMLXJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N2CCOCC2 |
Origin of Product |
United States |
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